molecular formula C6H3FIN3 B13661968 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13661968
M. Wt: 263.01 g/mol
InChI Key: ZMLATOORBKBCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of fluorine and iodine atoms attached to a triazolo-pyridine scaffold. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This eco-friendly method yields the target compound efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable microwave-assisted synthesis can be applied to produce this compound on a larger scale. The use of microwave irradiation ensures high yields and reduced reaction times, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are facilitated by the presence of the fluorine and iodine atoms, which act as reactive sites.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom with other functional groups.

    Electrophilic Addition: Reagents like bromine or chlorine can add to the double bonds in the triazolo-pyridine ring under controlled conditions.

    Cyclization Reactions: The compound can undergo cyclization with various nucleophiles, leading to the formation of fused heterocyclic systems.

Major Products: The major products formed from these reactions include substituted triazolo-pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug design .

Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

8-fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3FIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H

InChI Key

ZMLATOORBKBCFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.